
3-(Benzyloxy)-2,6-dibromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2,6-dibromopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group attached to the third position of a pyridine ring, which is further substituted with bromine atoms at the second and sixth positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,6-dibromopyridine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy group. One common method involves the bromination of 2,6-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The resulting 2,6-dibromopyridine is then reacted with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2,6-dibromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the benzyloxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in water, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of 3-(Benzyloxy)-2,6-dimethoxypyridine or 3-(Benzyloxy)-2,6-di-tert-butoxypyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3-(Hydroxy)-2,6-dibromopyridine.
Applications De Recherche Scientifique
3-(Benzyloxy)-2,6-dibromopyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2,6-dibromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atoms may contribute to its overall reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2,6-dichloropyridine: Similar structure with chlorine atoms instead of bromine.
3-(Benzyloxy)-2,6-difluoropyridine: Similar structure with fluorine atoms instead of bromine.
3-(Benzyloxy)-2,6-diiodopyridine: Similar structure with iodine atoms instead of bromine.
Uniqueness
3-(Benzyloxy)-2,6-dibromopyridine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propriétés
Formule moléculaire |
C12H9Br2NO |
|---|---|
Poids moléculaire |
343.01 g/mol |
Nom IUPAC |
2,6-dibromo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
DRUFQFPBPRZPTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


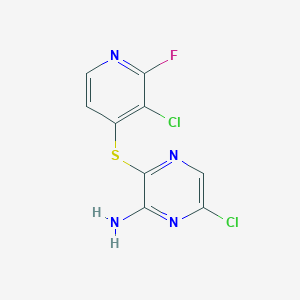

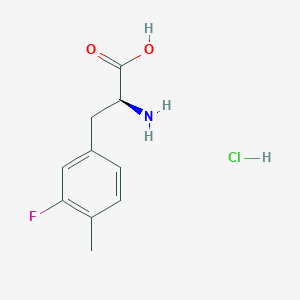
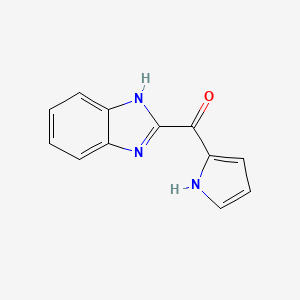


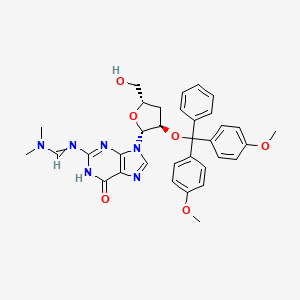
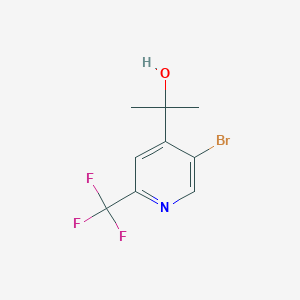
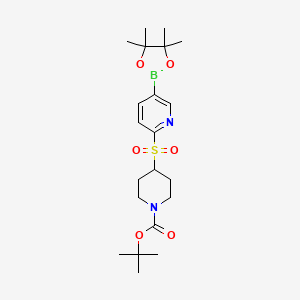

![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

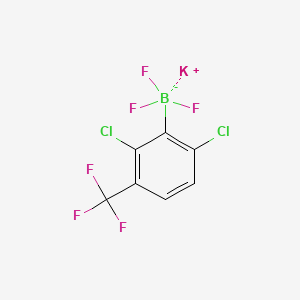
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
